![molecular formula C7H5FN2O4 B027324 5-Fluoro-2-methyl-1,3-dinitrobenzene CAS No. 102735-88-6](/img/structure/B27324.png)
5-Fluoro-2-methyl-1,3-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related fluorodinitrobenzene compounds involves reactions with a variety of NH-heteroaromatic compounds to yield N-2,4-dinitrophenyl derivatives or charge-transfer complexes with indoles and pyrenes, indicating a general approach that may apply to the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene (Wilshire, 1966).
Molecular Structure Analysis
For compounds similar to this compound, crystallography and spectroscopy (NMR, IR) play crucial roles in confirming their structure. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed through X-ray crystallography, demonstrating the potential approaches for analyzing the molecular structure of this compound (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Properties
The reactivity of fluorodinitrobenzene compounds with NH-heterocyclic compounds and amino acids underlines their utility in forming derivatives and complexes. Such reactions are indicative of the broader chemical behavior expected from this compound, offering insights into its potential chemical reactions and properties (Wilshire, 1966).
Physical Properties Analysis
Investigations into similar fluorinated dinitrobenzenes reveal critical information about their physical properties, such as thermal stability and sensitivity to mechanical stimuli. These studies can guide the understanding of the physical properties of this compound, including its potential as a thermally stable compound with specific detonation characteristics (Zhang et al., 2019).
Chemical Properties Analysis
The interaction of fluorodinitrobenzenes with other compounds, particularly in the context of forming stable derivatives and complexes, highlights the chemical versatility of these compounds. This aspect is crucial for understanding the reactivity and potential applications of this compound in various chemical reactions (Wilshire, 1966).
Scientific Research Applications
Arylation of Uracil Derivatives
A study by Gondela and Walczak (2006) explores the use of nitrophenyl derivatives, including compounds structurally related to 5-Fluoro-2-methyl-1,3-dinitrobenzene, in the direct arylation of uracil and its derivatives. This process yields uracil derivatives that possess biological activities and are used in therapy as antiviral and antineoplastic agents, showcasing the compound's relevance in medicinal chemistry and pharmaceutical research Gondela & Walczak, 2006.
Amination of Dinitrobenzenes
Szpakiewicz and Grzegożek (2004) investigated the dehydroamination of 1,3-dinitrobenzene and its derivatives in a potassium permanganate solution, demonstrating the chemical transformations that such compounds can undergo. This study provides insights into the chemical behavior of nitrobenzene derivatives under specific conditions, contributing to the field of organic synthesis Szpakiewicz & Grzegożek, 2004.
Development of Explosives
Zhang et al. (2019) reported on the synthesis of thermally stable explosives using 2-fluoro-1,3-diamino-4,6-dinitrobenzene and related compounds. Their research highlights the application of fluoro-dinitrobenzene derivatives in designing explosives with outstanding detonation properties, demonstrating the compound's utility in materials science Zhang et al., 2019.
Synthesis of Antitumor Agents
Shijing (2013) focused on synthesizing intermediates for antitumor agents from 3,5-dinitro-1-trifluoromethylbenzene, illustrating the role of fluoro-dinitrobenzene derivatives in pharmaceutical synthesis. This study underscores the importance of such compounds in developing treatments for cancer Shijing, 2013.
Nucleophilic Aromatic Substitution Reactions
Roth et al. (2006) explored the functionalization of silica particles using fluoronitro-substituted aromatic compounds, including fluoro-dinitrobenzenes. Their work demonstrates the compound's application in materials chemistry, particularly in creating functional materials with specific properties Roth et al., 2006.
Safety and Hazards
The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .
Mode of Action
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.
Result of Action
Nitro compounds can cause various changes at the molecular level, including the modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .
properties
IUPAC Name |
5-fluoro-2-methyl-1,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDVOGSKCTART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594111 | |
Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102735-88-6 | |
Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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